

A Spectroscopic Comparison of 4-Butoxybenzaldehyde and Its Precursors

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Compound of Interest

Compound Name: **4-Butoxybenzaldehyde**

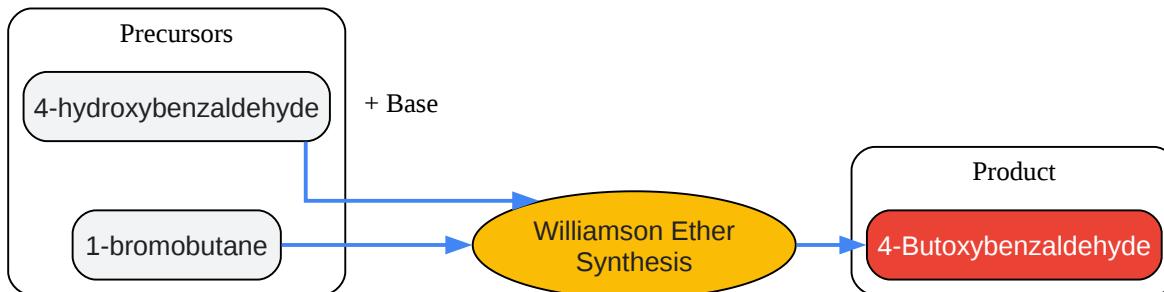
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In the synthesis of flavor and fragrance compounds, as well as in the development of pharmaceutical intermediates, the purity and identity of chemical compounds are of paramount importance. Spectroscopic analysis is an indispensable tool for chemists to confirm the successful synthesis of a target molecule and to ensure its purity. This guide provides a detailed spectroscopic comparison of **4-Butoxybenzaldehyde**, a common fragrance ingredient, and its precursors, 4-hydroxybenzaldehyde and 1-bromobutane, which are typically used in a Williamson ether synthesis.

Synthetic Pathway

The synthesis of **4-Butoxybenzaldehyde** from 4-hydroxybenzaldehyde and 1-bromobutane is a classic example of a Williamson ether synthesis. In this reaction, the phenolic proton of 4-hydroxybenzaldehyde is deprotonated by a base, typically a carbonate or hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromobutane in an SN2 reaction, displacing the bromide ion and forming the ether linkage.



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Caption: Synthetic route to **4-Butoxybenzaldehyde**.

Spectroscopic Data Comparison

The transformation of the precursors to the final product can be effectively monitored and confirmed by comparing their respective spectroscopic data. The key changes to look for are the disappearance of the phenolic hydroxyl group from 4-hydroxybenzaldehyde and the appearance of the butyl ether group in the product.

¹H NMR Spectroscopy Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4-Butoxybenzaldehyde	9.89	s	1H	Aldehyde (-CHO)
7.84	d	2H	Aromatic (ortho to -CHO)	
7.00	d	2H	Aromatic (ortho to -O-Bu)	
4.06	t	2H	-OCH ₂ -	
1.85 - 1.79	m	2H	-OCH ₂ CH ₂ -	
1.57 - 1.49	m	2H	-CH ₂ CH ₃	
1.01	t	3H	-CH ₃	
4-hydroxybenzaldehyde	9.80	s	1H	Aldehyde (-CHO)
7.80	d	2H	Aromatic (ortho to -CHO)	
6.95	d	2H	Aromatic (ortho to -OH)	
~5-10	br s	1H	Phenolic (-OH)	
1-bromobutane ^[1] ^[2]	3.45	t	2H	-CH ₂ Br
1.85	m	2H	-CH ₂ CH ₂ Br	
1.45	m	2H	-CH ₂ CH ₃	
0.95	t	3H	-CH ₃	

¹³C NMR Spectroscopy Data

Compound	Chemical Shift (δ , ppm)	Assignment
4-Butoxybenzaldehyde[3]	190.7	C=O (Aldehyde)
164.2	Aromatic C-O	
131.9	Aromatic CH (ortho to -CHO)	
129.8	Aromatic C-CHO	
114.7	Aromatic CH (ortho to -O-Bu)	
68.1	-OCH ₂ -	
31.0	-OCH ₂ CH ₂ -	
19.1	-CH ₂ CH ₃	
13.7	-CH ₃	
4-hydroxybenzaldehyde	191.2	C=O (Aldehyde)
161.7	Aromatic C-OH	
132.5	Aromatic CH (ortho to -CHO)	
130.3	Aromatic C-CHO	
116.2	Aromatic CH (ortho to -OH)	
1-bromobutane[4][5]	34.9	-CH ₂ Br
33.1	-CH ₂ CH ₂ Br	
21.2	-CH ₂ CH ₃	
13.4	-CH ₃	

Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Assignment
4-Butoxybenzaldehyde	~2960-2870	C-H stretch (alkyl)
~2820, 2720		C-H stretch (aldehyde)
~1700		C=O stretch (aldehyde)
~1600, 1580		C=C stretch (aromatic)
~1250		C-O stretch (ether)
4-hydroxybenzaldehyde[6][7] [8]	~3400-3100 (broad)	O-H stretch (phenol)
~2830, 2730		C-H stretch (aldehyde)
~1685		C=O stretch (aldehyde)
~1600, 1585		C=C stretch (aromatic)
~1280		C-O stretch (phenol)
1-bromobutane[9][10][11][12] [13]	~2960-2870	C-H stretch (alkyl)
~650-550		C-Br stretch

Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Butoxybenzaldehyde[14][15]	178	121, 93, 65, 57
4-hydroxybenzaldehyde[16] [17][18]	122	121, 93, 65
1-bromobutane[19][20][21][22]	136/138 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)	57 (loss of Br)

Experimental Protocols

Synthesis of 4-Butoxybenzaldehyde

Materials:

- 4-hydroxybenzaldehyde
- 1-bromobutane
- Potassium carbonate (K_2CO_3)
- Acetone (or other suitable polar aprotic solvent)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)

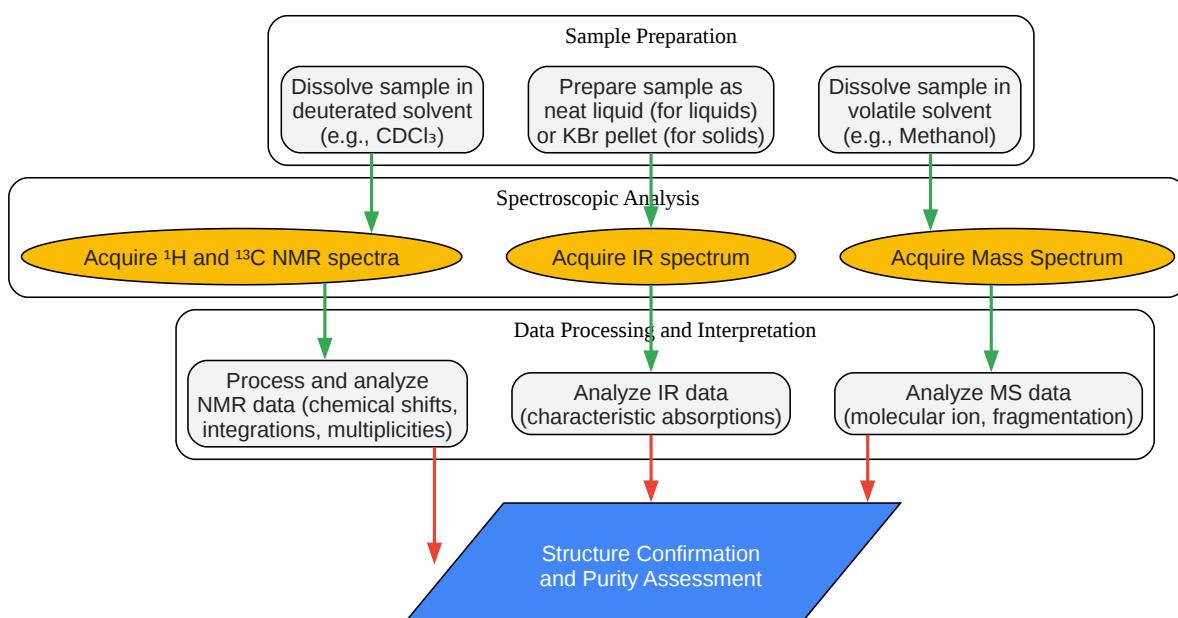
Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde, potassium carbonate (1.5 equivalents), and acetone.
- Stir the mixture at room temperature for 15 minutes.
- Add 1-bromobutane (1.1 equivalents) to the mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Evaporate the acetone under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **4-Butoxybenzaldehyde**.

- Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Analysis Workflow

The following flowchart outlines the general procedure for the spectroscopic characterization of the synthesized compound and its precursors.



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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required.

Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} .

Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
- Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or dichloromethane).
- Acquisition: The sample is introduced into the ion source (e.g., electron ionization - EI). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

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